molecular formula C13H13N3 B2991901 2-Pyrazin-2-yl-3,4-dihydro-1H-isoquinoline CAS No. 1057281-51-2

2-Pyrazin-2-yl-3,4-dihydro-1H-isoquinoline

Cat. No.: B2991901
CAS No.: 1057281-51-2
M. Wt: 211.268
InChI Key: XIEJBXOGAOINGM-UHFFFAOYSA-N
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Description

2-Pyrazin-2-yl-3,4-dihydro-1H-isoquinoline is a heterocyclic compound that features both pyrazine and isoquinoline moieties. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its structural complexity, which allows for diverse chemical modifications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Pyrazin-2-yl-3,4-dihydro-1H-isoquinoline typically involves the condensation of pyrazine derivatives with isoquinoline precursors. One common method includes the cyclization of ethyl 4-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate with substituted hydrazine . The reaction is usually carried out in a tetrahydrofuran solvent medium under reflux conditions to yield the desired product with good efficiency.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The choice of solvents and catalysts is also optimized to ensure cost-effectiveness and environmental compliance.

Chemical Reactions Analysis

Types of Reactions: 2-Pyrazin-2-yl-3,4-dihydro-1H-isoquinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide to form corresponding quinoline derivatives.

    Reduction: Reduction reactions using hydrogen gas in the presence of palladium on carbon can convert the compound into its fully saturated form.

    Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydride and alkyl halides to introduce different substituents on the pyrazine ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium hydride in dimethylformamide solvent.

Major Products:

    Oxidation: Quinoline derivatives.

    Reduction: Fully saturated isoquinoline derivatives.

    Substitution: Various substituted pyrazine derivatives.

Scientific Research Applications

2-Pyrazin-2-yl-3,4-dihydro-1H-isoquinoline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Pyrazin-2-yl-3,4-dihydro-1H-isoquinoline involves its interaction with specific molecular targets within biological systems. The compound is known to inhibit certain enzymes and receptors, thereby modulating various biochemical pathways. For instance, it may inhibit kinase enzymes, leading to the disruption of cell signaling pathways involved in cancer cell proliferation .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific combination of pyrazine and isoquinoline moieties, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for the development of new therapeutic agents and materials.

Properties

IUPAC Name

2-pyrazin-2-yl-3,4-dihydro-1H-isoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3/c1-2-4-12-10-16(8-5-11(12)3-1)13-9-14-6-7-15-13/h1-4,6-7,9H,5,8,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIEJBXOGAOINGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C3=NC=CN=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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